molecular formula C12H14BrFO3 B7976069 2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7976069
M. Wt: 305.14 g/mol
InChI Key: UBRPTFOYBBOBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring substituted with a bromo-fluoro-phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-6-fluorophenol with ethylene oxide to form the intermediate 2-(3-bromo-6-fluoro-phenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxyethyl derivatives.

    Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.

    Reduction: Formation of reduced phenoxyethyl derivatives.

Scientific Research Applications

2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Bromo-6-fluorobiphenyl
  • 3-Bromo-6-fluorophenol

Uniqueness

2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to its combination of a dioxane ring and a bromo-fluoro-phenoxyethyl group. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[2-(5-bromo-2-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c13-9-2-3-10(14)11(8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRPTFOYBBOBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.